3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . It is characterized by the presence of a trifluoroethyl group attached to an oxolane ring, which is further substituted with a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the oxolane ring and the subsequent introduction of the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The oxolane ring and carbaldehyde group can further contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.
2,2,2-Trifluoroethanol: Contains a trifluoroethyl group attached to an alcohol.
3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid: Contains a trifluoroethyl group attached to an oxolane ring with a carboxylic acid group.
Uniqueness
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is unique due to the combination of its trifluoroethyl group, oxolane ring, and carbaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H9F3O2 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)3-6(4-11)1-2-12-5-6/h4H,1-3,5H2 |
InChI Key |
NWLFHIGVXFCWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.